molecular formula C7H9BrClN3 B11926130 5-Bromo-3-methylpicolinimidamide hydrochloride CAS No. 1179360-96-3

5-Bromo-3-methylpicolinimidamide hydrochloride

Cat. No.: B11926130
CAS No.: 1179360-96-3
M. Wt: 250.52 g/mol
InChI Key: NSNPRWPSXGDQRB-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpicolinimidamide hydrochloride (CAS 2089335-09-9) is a halogenated pyridine derivative with the molecular formula C₇H₆BrClF₃N₃ and a molecular weight of 304.49 g/mol . It features a bromine atom at position 5, a methyl group at position 3, and an imidamide functional group, all on a pyridine ring. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications.

Properties

CAS No.

1179360-96-3

Molecular Formula

C7H9BrClN3

Molecular Weight

250.52 g/mol

IUPAC Name

5-bromo-3-methylpyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C7H8BrN3.ClH/c1-4-2-5(8)3-11-6(4)7(9)10;/h2-3H,1H3,(H3,9,10);1H

InChI Key

NSNPRWPSXGDQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C(=N)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylpicolinimidamide hydrochloride typically involves the bromination of 3-methylpicolinimidamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 5-Bromo-3-methylpicolinimidamide hydrochloride may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

5-Bromo-3-methylpicolinimidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Bromo-3-methylpyridine

2-Bromo-3-methylpyridine (CAS 3430-17-9, C₆H₆BrN) shares a bromine and methyl group on a pyridine backbone but differs in substitution positions (bromo at position 2 vs. 5) . Key distinctions include:

  • Reactivity : The bromine at position 2 in 2-Bromo-3-methylpyridine may undergo nucleophilic substitution more readily due to steric and electronic effects compared to position 5 in the target compound.
Table 1: Structural and Physicochemical Comparison
Property 5-Bromo-3-methylpicolinimidamide HCl 2-Bromo-3-methylpyridine
Molecular Formula C₇H₆BrClF₃N₃ C₆H₆BrN
Molecular Weight 304.49 g/mol 172.03 g/mol
Substituents Br (5), CH₃ (3), imidamide, HCl Br (2), CH₃ (3)
Solubility (Predicted) High (due to HCl salt) Moderate (neutral form)

Trifluoromethyl Analog: 5-Bromo-3-(trifluoromethyl)picolinimidamide Hydrochloride

This analog (CAS 2089335-09-9) replaces the methyl group with a trifluoromethyl (-CF₃) moiety . Key differences include:

  • Molecular Weight : The trifluoromethyl substitution increases molecular weight by ~64 g/mol, affecting pharmacokinetics (e.g., diffusion rates).

Pharmaceutical Hydrochlorides

Several hydrochlorides in the evidence (e.g., benzydamine, memantine, chlorphenoxamine) share the salt form but differ in core structures and applications:

  • Benzydamine Hydrochloride (Fig. 1, ): An anti-inflammatory agent with a benzylamine backbone.
  • Memantine Hydrochloride (Fig. 1, ): A NMDA receptor antagonist with an adamantane structure. The rigid, bulky framework contrasts with the planar pyridine system of the target compound.
  • Chlorphenoxamine Hydrochloride (Fig. 1, ): An antihistamine with a diphenylmethane core. Its lack of heteroaromatic rings limits overlap in target binding profiles.
Table 2: Pharmacological Context of Hydrochlorides
Compound Core Structure Therapeutic Use Key Functional Groups
5-Bromo-3-methylpicolinimidamide HCl Pyridine/imidamide Investigational Br, CH₃, imidamide
Benzydamine HCl Benzylamine Anti-inflammatory Tertiary amine, ether
Memantine HCl Adamantane Alzheimer’s disease Primary amine, adamantane

Research Findings and Implications

  • Synthetic Utility: The bromine in 5-Bromo-3-methylpicolinimidamide HCl enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like benzydamine .
  • Solubility vs. Bioavailability : While the hydrochloride salt improves solubility, the methyl group may increase lipophilicity, balancing membrane permeability and dissolution .
  • Stability : Halogenated pyridines (e.g., 2-Bromo-3-methylpyridine) often require careful storage due to light sensitivity, a factor likely relevant to the target compound .

Biological Activity

5-Bromo-3-methylpicolinimidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

5-Bromo-3-methylpicolinimidamide hydrochloride is a derivative of picolinamide, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C8H9BrN2HClC_8H_9BrN_2\cdot HCl.

The biological activity of 5-Bromo-3-methylpicolinimidamide hydrochloride primarily involves its interaction with specific molecular targets within cells. The bromine atom enhances its binding affinity to various enzymes and receptors, modulating biochemical pathways that lead to its observed effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes critical for pathogen survival.
  • Receptor Modulation : It can activate or inhibit specific receptors involved in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 5-Bromo-3-methylpicolinimidamide hydrochloride exhibits notable antimicrobial properties against a range of bacterial strains.

Efficacy Against Bacteria:

  • Staphylococcus aureus : Exhibits significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Escherichia coli : Effective against various strains, demonstrating potential as an alternative therapeutic agent.
Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus32Comparable to ampicillin
Escherichia coli16Comparable to ampicillin

Anticancer Activity

In addition to its antimicrobial effects, 5-Bromo-3-methylpicolinimidamide hydrochloride has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death.
  • Inhibition of Tumor Growth : In vivo studies indicate a reduction in tumor size when administered in appropriate dosages.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of 5-Bromo-3-methylpicolinimidamide hydrochloride against multi-drug resistant strains of bacteria. Results showed that the compound significantly inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.
  • Anticancer Research : In a recent study involving human cancer cell lines (e.g., HCT116), the compound demonstrated an IC50 value of 0.7 μM, indicating potent anticancer activity. Further investigations revealed that it selectively targeted cancer cells while exhibiting reduced cytotoxicity towards normal cells.

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